4-Benzylidèneaminophénol

Vue d'ensemble

Description

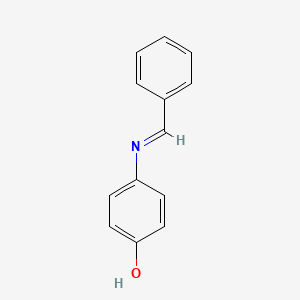

4-Benzylideneaminophenol, also known as 4-BAP, is a chemical compound that is used in the synthesis of a variety of compounds and has a wide range of applications in scientific research. 4-BAP is a substituted benzene ring with two amino groups and one phenol group. It is a colorless solid at room temperature and has a molecular weight of 195.2 g/mol. 4-BAP is also known for its anti-bacterial and anti-inflammatory properties, making it a useful tool for medical researchers.

Applications De Recherche Scientifique

C13H11NO C_{13}H_{11}NO C13H11NO

et une masse molaire de 197,24, est utilisé dans divers domaines de la recherche scientifique . Vous trouverez ci-dessous des sections détaillées mettant l'accent sur des applications uniques :Sciences de l'environnement

Enfin, le potentiel de ce composé pour la remédiation environnementale est à l'étude. Il pourrait être utilisé pour développer des capteurs de polluants environnementaux ou faire partie de systèmes conçus pour neutraliser les substances dangereuses.

Chaque application mentionnée ci-dessus représente un domaine où 4-Benzylidèneaminophénol joue un rôle important, contribuant aux progrès de la recherche scientifique et technologique. La polyvalence et la réactivité du composé en font un atout précieux dans diverses disciplines .

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

This compound is a part of a collection of rare and unique chemicals used by early discovery researchers

Mode of Action

It is known that the compound’s structure can interact with various biological molecules, potentially influencing their function . The exact nature of these interactions and the resulting changes in cellular function are areas of ongoing research.

Biochemical Pathways

It is plausible that the compound could interact with multiple pathways given its potential to interact with various biological molecules .

Pharmacokinetics

The compound is a solid at room temperature , which could influence its absorption and distribution

Result of Action

Given the compound’s potential to interact with various biological molecules , it is likely that it could have diverse effects on cellular function.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . .

Analyse Biochimique

Biochemical Properties

4-Benzylideneaminophenol plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been used in the synthesis of polyphenols with Schiff base pendent groups through enzymatic polymerization using horseradish peroxidase as a catalyst . This interaction highlights the compound’s ability to participate in enzyme-catalyzed reactions, potentially affecting the activity of other enzymes and proteins in the process.

Cellular Effects

The effects of 4-Benzylideneaminophenol on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that Schiff base-containing compounds, such as 4-Benzylideneaminophenol, exhibit electronic transitions through excited state intra-molecular proton transfer, which can impact cellular processes . These effects can lead to changes in cell behavior, including alterations in cell growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, 4-Benzylideneaminophenol exerts its effects through various mechanisms. It can bind to biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s interaction with enzymes, such as horseradish peroxidase, demonstrates its ability to modulate enzymatic activity . Additionally, its electronic structure and dipole moments suggest that it can influence molecular interactions and stability .

Temporal Effects in Laboratory Settings

The stability and degradation of 4-Benzylideneaminophenol over time in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have indicated that Schiff base compounds, including 4-Benzylideneaminophenol, exhibit solvatochromic behavior, which reflects changes in their electronic structures and spectroscopic properties over time . These temporal effects can impact the compound’s activity and efficacy in biochemical experiments.

Dosage Effects in Animal Models

The effects of 4-Benzylideneaminophenol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing cellular processes. At higher doses, it may cause toxic or adverse effects. For example, the compound has been shown to be harmful if swallowed, indicating potential toxicity at elevated concentrations . Understanding the dosage effects is essential for determining the safe and effective use of 4-Benzylideneaminophenol in research.

Metabolic Pathways

4-Benzylideneaminophenol is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s role in enzymatic reactions, such as those catalyzed by horseradish peroxidase, highlights its involvement in metabolic processes . Additionally, its electronic properties suggest that it can influence the regulation of metabolic pathways through feedback inhibition and other mechanisms .

Transport and Distribution

The transport and distribution of 4-Benzylideneaminophenol within cells and tissues are critical for understanding its localization and accumulation. The compound’s interaction with transporters and binding proteins can affect its movement and distribution within the cellular environment . These interactions can influence the compound’s efficacy and activity in biochemical reactions.

Subcellular Localization

The subcellular localization of 4-Benzylideneaminophenol is essential for understanding its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can impact its interactions with other biomolecules and its overall activity within the cell.

Propriétés

IUPAC Name |

4-(benzylideneamino)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c15-13-8-6-12(7-9-13)14-10-11-4-2-1-3-5-11/h1-10,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVTLIIQDQAUXOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=NC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801031971 | |

| Record name | 4-(Benzylideneamino)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801031971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

588-53-4, 40340-14-5 | |

| Record name | 4-(Benzylideneamino)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=588-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, p-(benzylideneamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000588534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Benzylideneaminophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040340145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Benzalaminophenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1565 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(Benzylideneamino)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801031971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-benzylideneaminophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.747 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Benzylideneaminophenol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7GT4SC5XWM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

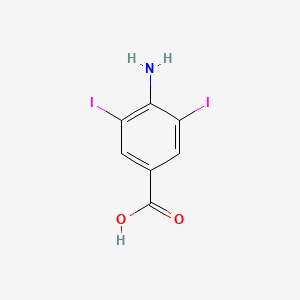

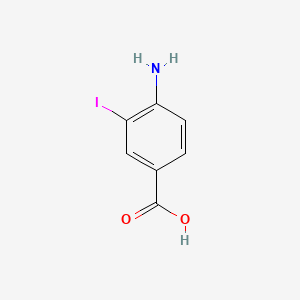

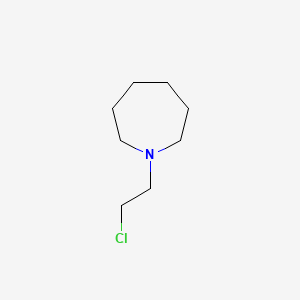

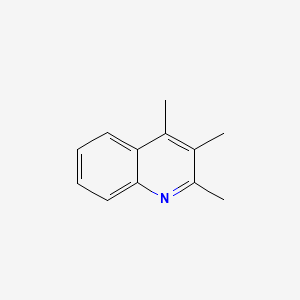

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

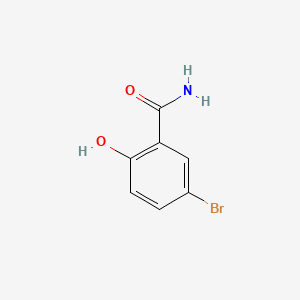

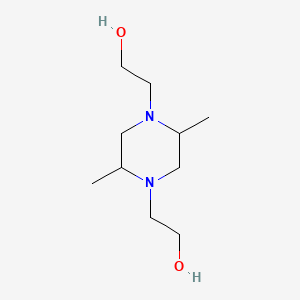

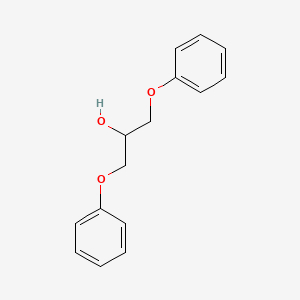

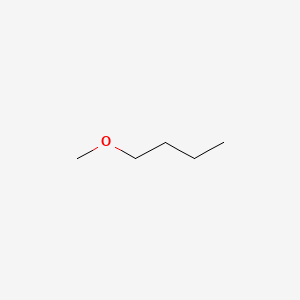

Feasible Synthetic Routes

Q1: What are the antifungal properties of 4-Benzylideneaminophenol?

A: Research suggests that 4-Benzylideneaminophenol exhibits promising antifungal activity against a range of clinically relevant fungi, including Candida and Aspergillus species, as well as Cryptococcus neoformans []. Notably, it demonstrates potent activity against dermatophytes, fungi responsible for skin infections []. Further research is needed to fully elucidate its mechanism of action and potential for clinical application.

Q2: Can 4-Benzylideneaminophenol be used in chemical synthesis?

A: Yes, 4-Benzylideneaminophenol can be employed as an intermediate in organic synthesis. It serves as a precursor for synthesizing more complex heterocyclic compounds like 2,7-dioxa-5,10-diaza-3λ5,8λ5-diphospha-1,6(1,4)-dibenzenacyclodecaphanes [].

Q3: How is 4-Benzylideneaminophenol synthesized?

A: 4-Benzylideneaminophenol can be synthesized through a condensation reaction between 4-aminophenol and benzaldehyde [, ]. This reaction typically proceeds efficiently under mild conditions.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(4-aminophenoxy)phenyl]acetamide](/img/structure/B1265528.png)